ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate
Overview
Description
Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate, also known as CORM-3, is a carbon monoxide-releasing molecule that has gained significant attention in recent years due to its potential therapeutic applications. This molecule has been extensively studied for its ability to deliver controlled amounts of carbon monoxide to biological systems, which has been shown to have a range of beneficial effects in numerous disease models.
Mechanism of Action
Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate releases controlled amounts of carbon monoxide when exposed to biological systems. Carbon monoxide has been shown to have a range of beneficial effects, including anti-inflammatory and neuroprotective effects. The mechanism of action of ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate is complex and involves the interaction of carbon monoxide with various cellular signaling pathways.
Biochemical and Physiological Effects:
ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate has been shown to have a range of biochemical and physiological effects in numerous disease models. This molecule has been shown to reduce inflammation, protect against oxidative stress, and improve mitochondrial function. Additionally, ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate has been shown to have analgesic effects, making it a potential therapeutic agent for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate is its ability to deliver controlled amounts of carbon monoxide to biological systems. This allows researchers to study the effects of carbon monoxide in a controlled manner, which is essential for understanding its therapeutic potential. Additionally, ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate is a stable molecule that can be easily synthesized in large quantities, making it a convenient tool for research purposes. However, one limitation of ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate is its potential toxicity at high concentrations, which must be carefully monitored in lab experiments.
Future Directions
There are numerous future directions for the study of ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate. One potential avenue of research is the development of novel carbon monoxide-releasing molecules with improved pharmacokinetic properties. Additionally, the therapeutic potential of ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate in a range of disease models is still being explored, and further studies are needed to fully understand its potential applications. Finally, the development of targeted delivery systems for ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate could improve its efficacy and reduce potential toxicity, making it a more attractive therapeutic option.
Scientific Research Applications
Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate has been extensively studied for its potential therapeutic applications in a range of disease models. This molecule has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl (E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-3-21-13(16)7-5-10-4-6-12(11(8-10)15(18)19)22-9-14(17)20-2/h4-8H,3,9H2,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRARZFDIBTUIB-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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